molecular formula C21H28N4O3 B6135244 2-methoxy-N-[2-[1-(oxolan-3-ylmethyl)piperidin-4-yl]pyrazol-3-yl]benzamide

2-methoxy-N-[2-[1-(oxolan-3-ylmethyl)piperidin-4-yl]pyrazol-3-yl]benzamide

Cat. No.: B6135244
M. Wt: 384.5 g/mol
InChI Key: JSWGVUIRIZUAPB-UHFFFAOYSA-N
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Description

2-methoxy-N-[2-[1-(oxolan-3-ylmethyl)piperidin-4-yl]pyrazol-3-yl]benzamide is a complex organic compound that features a benzamide core linked to a pyrazole ring, which is further connected to a piperidine ring substituted with an oxolan-3-ylmethyl group

Preparation Methods

The synthesis of 2-methoxy-N-[2-[1-(oxolan-3-ylmethyl)piperidin-4-yl]pyrazol-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the piperidine ring: The piperidine ring can be synthesized via a Mannich reaction or by reductive amination of a suitable precursor.

    Attachment of the oxolan-3-ylmethyl group: This step involves the alkylation of the piperidine nitrogen with oxolan-3-ylmethyl halide.

    Formation of the benzamide core: The final step involves the coupling of the pyrazole-piperidine intermediate with 2-methoxybenzoyl chloride under basic conditions to form the desired benzamide compound.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-methoxy-N-[2-[1-(oxolan-3-ylmethyl)piperidin-4-yl]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the benzamide core can be reduced to a methylene group using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium hydride and alkyl halides.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents such as dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-methoxy-N-[2-[1-(oxolan-3-ylmethyl)piperidin-4-yl]pyrazol-3-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Pharmacology: It can be studied for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer activities.

    Biochemistry: The compound can be used to study the interactions between small molecules and biological macromolecules such as proteins or nucleic acids.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[2-[1-(oxolan-3-ylmethyl)piperidin-4-yl]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

2-methoxy-N-[2-[1-(oxolan-3-ylmethyl)piperidin-4-yl]pyrazol-3-yl]benzamide can be compared with other similar compounds, such as:

    2-methoxy-N-[2-[1-(oxolan-3-ylmethyl)piperidin-4-yl]pyrazol-3-yl]acetamide: This compound has a similar structure but with an acetamide core instead of a benzamide core.

    2-methoxy-N-[2-[1-(oxolan-3-ylmethyl)piperidin-4-yl]pyrazol-3-yl]phenylacetamide: This compound features a phenylacetamide core, which may result in different biological activities and properties.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-methoxy-N-[2-[1-(oxolan-3-ylmethyl)piperidin-4-yl]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3/c1-27-19-5-3-2-4-18(19)21(26)23-20-6-10-22-25(20)17-7-11-24(12-8-17)14-16-9-13-28-15-16/h2-6,10,16-17H,7-9,11-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWGVUIRIZUAPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=NN2C3CCN(CC3)CC4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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